N-Ethylglucosamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

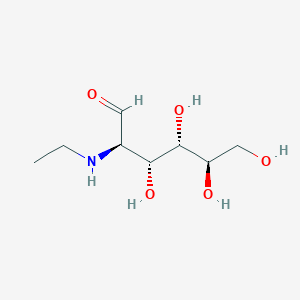

N-Ethylglucosamine is a useful research compound. Its molecular formula is C8H17NO5 and its molecular weight is 207.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroprotective Effects

Drug Development

N-Ethylglucosamine is being explored as a potential candidate for drug development due to its safety profile and biological activity. Its ability to interact with cellular pathways makes it a target for developing therapies for various diseases, including metabolic disorders and inflammatory conditions.

Glycosylation in Drug Formulation

NEGA can be utilized in pharmaceutical formulations as a glycosylating agent, enhancing the solubility and stability of drugs. This application is particularly relevant in the formulation of biologics where glycosylation plays a crucial role in efficacy and pharmacokinetics.

Biopolymer Production

This compound can serve as a building block for biopolymers such as chitosan derivatives, which have applications in drug delivery systems and tissue engineering. The polymerization of NEGA can lead to materials with enhanced biocompatibility and functionality.

Food Industry

In the food industry, NEGA can be used as a food additive or preservative due to its antimicrobial properties. Its ability to inhibit pathogenic bacteria makes it a valuable ingredient for enhancing food safety.

Case Studies

化学反応の分析

Hydrolysis Reactions

N-Acetylglucosamine undergoes hydrolysis under acidic conditions to yield glucosamine. This reaction is catalyzed by cation exchange resins (e.g., D-650C or M-31 resins) and proceeds via solid acid hydrolysis. Key parameters include:

| Parameter | Optimal Range/Value | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 90–110°C | 50–90 | |

| Pressure | 3–50 psig | - | |

| Reaction Time | 2–7 hours | - | |

| Molar Ratio (Resin:NAG) | 2:1–3:1 | 19.2 |

-

Mechanistic Insight : Hydrolysis rates decrease as glucosamine accumulates due to resin site saturation. Acetate byproduct formation correlates with reaction progression (Fig. 5, ).

Anti-Inflammatory Activity

N-Acetylglucosamine suppresses inflammatory mediators in human chondrocytes:

| Mediator | Inhibition by GlcNAc (20 mM) | IC₅₀ (GlcNAc) | IC₅₀ (Glucosamine) |

|---|---|---|---|

| NO Production | 90% | 4.1 mM | 14.9 mM |

| iNOS mRNA Expression | Complete suppression | - | - |

| COX-2 Production | 75% | - | - |

-

Specificity : GlcNAc outperforms glucosamine and structurally similar sugars (e.g., N-acetylmannosamine) .

Conformational Dynamics

Microwave spectroscopy reveals three dominant conformers of α-GlcNAc stabilized by hydrogen bonding (Table 2, ):

| Conformer | Hydrogen Bond Network | Population (%) |

|---|---|---|

| Tg⁺ | O3H···O=C, O4H···O5, O6H···O3 | 45 |

| G−g⁺ | O3H···O=C, O2H···O6 | 30 |

| G+g− | O3H···O=C, O1H···O6 | 25 |

-

Key Finding : The Tg⁺ conformer defies the gauche effect due to a stabilizing three-hydrogen-bond network .

Carbon Dioxide Capture

GlcNAc reacts with CO₂ in aqueous solutions following pseudo-first-order kinetics:

| Temperature (K) | Rate Constant (k₂, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 303 | 97 | 31 |

| 313 | 165 | 29 |

-

Efficiency : Moderately fast reaction (Hatta number >3) with competitive absorption rates vs. glucosamine .

Thermal Degradation

Microwave-assisted heating of GlcNAc in sulfolane produces:

-

1,6-Anhydro-2-acetamido-2-deoxy-β-d-glucopyranose (AGPNAc) at 40% yield.

Synthetic Derivatives

Two novel bi-deoxygenated GlcNAc derivatives exhibit anti-inflammatory effects:

| Derivative | Structure Modification | Anti-Inflammatory Efficacy (vs. GlcNAc) |

|---|---|---|

| BNAG1 | 3,4-Dideoxy | 60% |

| BNAG2 | 4,6-Dideoxy | 95% |

特性

CAS番号 |

51349-84-9 |

|---|---|

分子式 |

C8H17NO5 |

分子量 |

207.22 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-2-(ethylamino)-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C8H17NO5/c1-2-9-5(3-10)7(13)8(14)6(12)4-11/h3,5-9,11-14H,2,4H2,1H3/t5-,6+,7+,8+/m0/s1 |

InChIキー |

BIXCZKNSCJNZBL-LXGUWJNJSA-N |

SMILES |

CCNC(C=O)C(C(C(CO)O)O)O |

異性体SMILES |

CCN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

正規SMILES |

CCNC(C=O)C(C(C(CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。